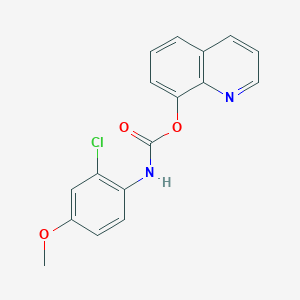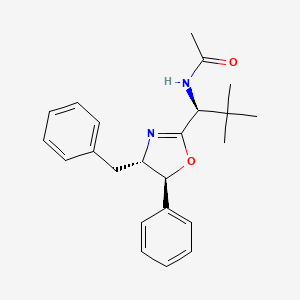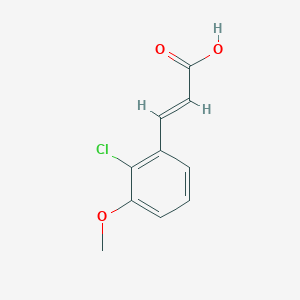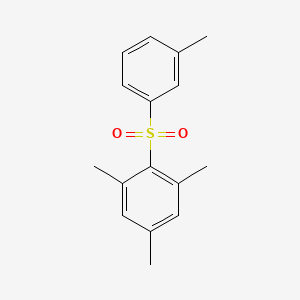![molecular formula C15H14ClN B11944616 Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- CAS No. 180569-73-7](/img/structure/B11944616.png)
Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- is an organic compound with the molecular formula C15H14ClN It is a derivative of benzenamine, where the amine group is substituted with a (4-chlorophenyl)methylene group and two methyl groups at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- typically involves the condensation reaction between 3,5-dimethylbenzenamine and 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-chloro-N-methyl-: This compound has a similar structure but with a methyl group instead of the (4-chlorophenyl)methylene group.
Benzenamine, N-[(4-methylphenyl)methylene]-: This compound has a methyl group on the phenyl ring instead of a chlorine atom.
Benzenamine, N-[(4-nitrophenyl)methylene]-: This compound has a nitro group on the phenyl ring instead of a chlorine atom.
Uniqueness
Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- is unique due to the presence of both the (4-chlorophenyl)methylene group and the two methyl groups on the benzene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
180569-73-7 |
|---|---|
Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H14ClN/c1-11-7-12(2)9-15(8-11)17-10-13-3-5-14(16)6-4-13/h3-10H,1-2H3 |
InChI Key |
RCFAHJMENQRFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


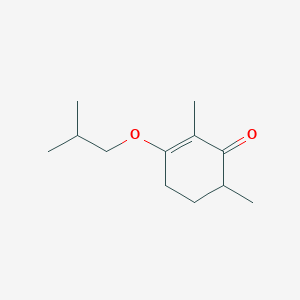
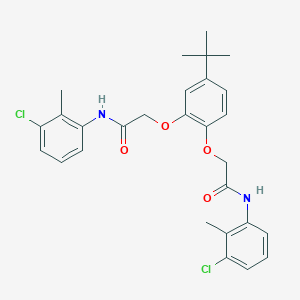
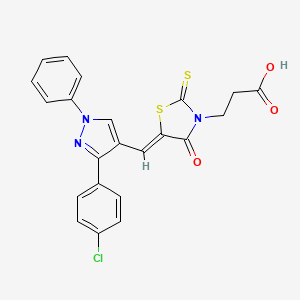

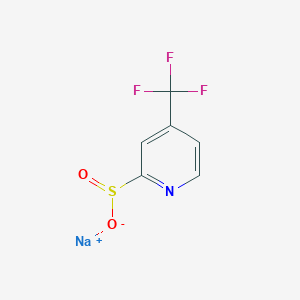
![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
